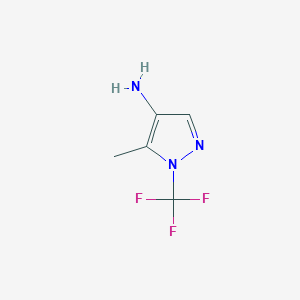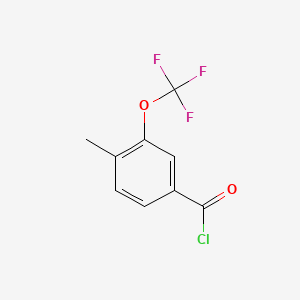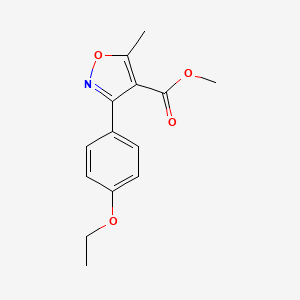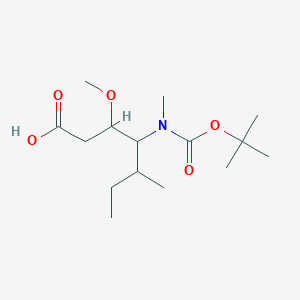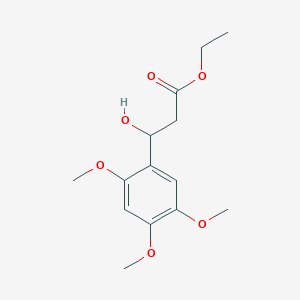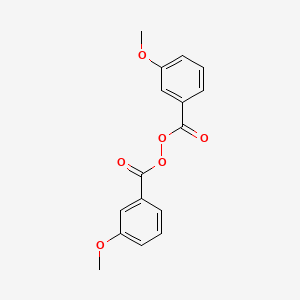
Bis(3-methoxybenzoyl) peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methoxybenzoyl) peroxide is an organic peroxide compound with the molecular formula C16H14O6. It is characterized by the presence of two 3-methoxybenzoyl groups linked by a peroxide bond. This compound is known for its applications in various fields, including polymer chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methoxybenzoyl) peroxide typically involves the reaction of 3-methoxybenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction can be represented as follows:
2C8H7O2Cl+H2O2+2NaOH→C16H14O6+2NaCl+2H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(3-methoxybenzoyl) peroxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Reduction: Under specific conditions, it can be reduced to form corresponding alcohols.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and alcohols are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Bis(3-methoxybenzoyl) peroxide has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It can be employed in the study of oxidative stress and its effects on biological systems.
Medicine: Research into its potential therapeutic applications, particularly in the treatment of skin conditions, is ongoing.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of bis(3-methoxybenzoyl) peroxide involves the generation of free radicals upon decomposition. These free radicals can initiate polymerization reactions or participate in oxidation processes. The molecular targets and pathways involved include the activation of unsaturated bonds in organic molecules, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Benzoyl Peroxide: A widely used compound in acne treatment and polymerization reactions.
Diacetyl Peroxide: Another organic peroxide with similar applications in polymer chemistry.
Dibenzoyl Peroxide: Known for its use in polymerization and as a bleaching agent.
Uniqueness: Bis(3-methoxybenzoyl) peroxide is unique due to the presence of methoxy groups, which can influence its reactivity and stability. This makes it particularly useful in specific applications where controlled reactivity is desired.
Eigenschaften
CAS-Nummer |
1712-86-3 |
|---|---|
Molekularformel |
C16H14O6 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
(3-methoxybenzoyl) 3-methoxybenzenecarboperoxoate |
InChI |
InChI=1S/C16H14O6/c1-19-13-7-3-5-11(9-13)15(17)21-22-16(18)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3 |
InChI-Schlüssel |
FLQULDKEPHBJJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)OOC(=O)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


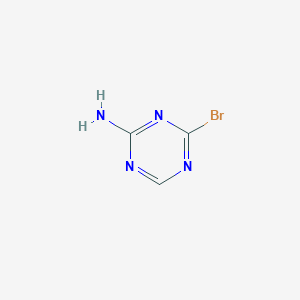
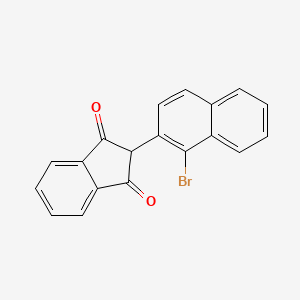
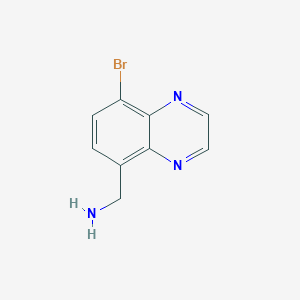
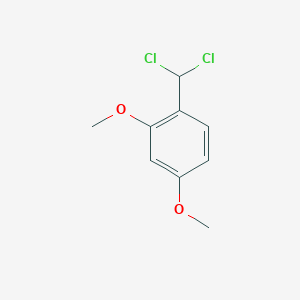

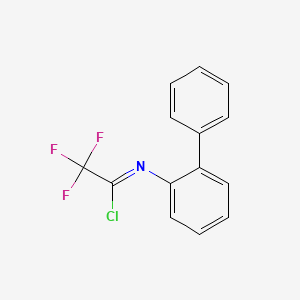
![2-[(4-methylphenyl)methyl]guanidine](/img/structure/B13680346.png)

